![molecular formula C7H2ClF3N2S B3030235 2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine CAS No. 884860-62-2](/img/structure/B3030235.png)
2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine
Overview
Description
“2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine” is a chemical compound with the CAS Number: 884860-62-2 . It has a molecular weight of 239.63 and its IUPAC name is 2-chloro-6-(trifluoromethyl)-1H-1lambda3-thiazolo[4,5-b]pyridine .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridines (TFMP) and its derivatives have been widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3ClF3N2S/c8-6-13-5-4(14-6)1-3(2-12-5)7(9,10)11/h1-2,14H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is in a freezer .Scientific Research Applications
Medicinal Chemistry and Drug Development
2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine: has shown promise in medicinal chemistry due to its structural features and potential biological activities. Researchers have explored its use as a scaffold for designing novel drugs. Some specific applications include:
- Antitumor Agents : The compound’s thiazole ring system has been investigated for its potential as an antitumor agent . Researchers are keen on developing derivatives that selectively target cancer cells.
- Anti-inflammatory Drugs : Thiazoles are known for their anti-inflammatory properties. Scientists are exploring modifications of this compound to create potent anti-inflammatory agents .
- Pain Management : Thiazoles play a role in pain therapy drugs. Researchers are studying derivatives of this compound to develop effective analgesics .
Agrochemicals
The trifluoromethyl group in 2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine makes it interesting for agrochemical applications:
- Herbicides : Researchers have investigated derivatives of this compound as potential herbicides. The trifluoromethyl substitution enhances herbicidal activity .
Biochemical Research
The compound’s unique structure has implications in biochemical studies:
- Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition : PARP-1 inhibitors are relevant in cancer therapy. Researchers have explored the potential of this compound as a PARP-1 inhibitor .
Material Science
Beyond its biological applications, 2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine has relevance in material science:
- Antioxidant Properties : Thiazolo[4,5-b]pyridines have been identified as antioxidants. Researchers are investigating derivatives for materials with enhanced antioxidant capabilities .
Pharmacological Receptor Ligands
Thiazoles can interact with various receptors:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which it belongs, have been reported to exhibit a wide range of biological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that they may interact with multiple targets in the body.
Mode of Action
It’s known that the thiazolo[4,5-b]pyridine core is a key structural motif in many biologically active compounds . The presence of the trifluoromethyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with its targets.
Biochemical Pathways
Given the broad range of activities associated with thiazolo[4,5-b]pyridines , it’s likely that this compound could influence multiple pathways, depending on the specific targets it interacts with.
Result of Action
The broad range of biological activities associated with thiazolo[4,5-b]pyridines suggests that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2S/c8-6-13-5-4(14-6)1-3(2-12-5)7(9,10)11/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZKCZBDVYCJMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=N2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731821 | |
Record name | 2-Chloro-6-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine | |
CAS RN |
884860-62-2 | |
Record name | 2-Chloro-6-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.